2-Amino-4-chloropyridin-3-ol
Overview
Description
2-Amino-4-chloropyridin-3-ol is an organic compound with the molecular formula C5H5ClN2O. It is a derivative of pyridine, characterized by the presence of an amino group (-NH2), a chlorine atom (-Cl), and a hydroxyl group (-OH) attached to the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and dye synthesis.
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-amino-2-chloropyridine, is known to be an important pharmaceutical and pesticide intermediate .
Mode of Action
It can be inferred from the structurally similar compound, 4-amino-2-chloropyridine, which is used in the synthesis of n-(2-chloro-4-pyridyl)urea regulators that promote plant growth .
Biochemical Pathways
Its structurally similar compound, 4-amino-2-chloropyridine, is known to be involved in the synthesis of various pharmaceuticals, agrochemicals, and dyes .
Pharmacokinetics
It’s structurally similar compound, 4-amino-2-chloropyridine, is sparingly soluble in water but readily dissolves in many organic solvents such as ethanol, methanol, and acetone . This could potentially impact the bioavailability of 2-Amino-4-chloropyridin-3-ol.
Result of Action
Its structurally similar compound, 4-amino-2-chloropyridine, is known to have high biological activity and is used in the synthesis of various pharmaceuticals and pesticides .
Action Environment
Its structurally similar compound, 4-amino-2-chloropyridine, is known to have high biological activity, low toxicity, long-lasting period, and easy degradation in the environment .
Biochemical Analysis
Biochemical Properties
2-Amino-4-chloropyridin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis . The compound’s amino and chloro groups render it reactive towards nucleophilic substitution, which is crucial in the synthesis of pharmaceuticals, agrochemicals, and dyes . Additionally, this compound has been shown to interact with specific enzymes involved in metabolic pathways, although detailed studies on these interactions are still ongoing.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are particularly significant in the context of its use in pharmaceutical and agrochemical applications, where it can impact the growth and development of cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . For example, the compound can inhibit specific enzymes involved in metabolic pathways, thereby altering the metabolic flux and gene expression . These interactions are crucial for understanding the compound’s role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause changes in cellular function over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . These dosage-dependent effects are critical for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . The compound’s presence in metabolic pathways can lead to changes in the concentration of specific metabolites, which can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s effects on cellular function and its potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloropyridin-3-ol typically involves the chlorination of pyridine derivatives followed by the introduction of amino and hydroxyl groups. One common method starts with the chlorination of 2-hydroxypyridine using phosphorus oxychloride (POCl3) to obtain 2-chloro-4-hydroxypyridine. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and amination processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, enhances the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloropyridin-3-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine ketones or aldehydes.
Reduction: Reduced amines or other derivatives.
Scientific Research Applications
2-Amino-4-chloropyridin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chloropyridine: Similar structure but lacks the hydroxyl group.
2-Amino-5-chloropyridine: Chlorine atom is positioned differently on the pyridine ring.
2-Amino-4-chloropyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-Amino-4-chloropyridin-3-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-amino-4-chloropyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-3-1-2-8-5(7)4(3)9/h1-2,9H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHRCOXWTYBLLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613865 | |
Record name | 2-Amino-4-chloropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003710-73-3 | |
Record name | 2-Amino-4-chloropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-chloropyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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